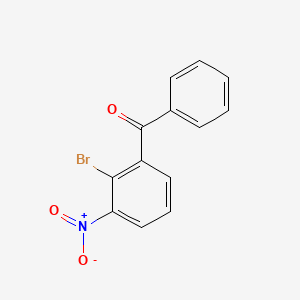
(2-Bromo-3-nitrophenyl) phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-nitrophenyl) phenyl ketone is an organic compound with the molecular formula C13H8BrNO3. It is a derivative of phenyl ketone, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-nitrophenyl) phenyl ketone typically involves the bromination of 3-nitroacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-nitroacetophenone is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-3-nitrophenyl) phenyl ketone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenyl ketone can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: (2-Amino-3-nitrophenyl) phenyl ketone.
Substitution: Various substituted phenyl ketones depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
(2-Bromo-3-nitrophenyl) phenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-nitrophenyl) phenyl ketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- (2-Bromo-4-nitrophenyl) phenyl ketone
- (2-Chloro-3-nitrophenyl) phenyl ketone
- (2-Bromo-3-methylphenyl) phenyl ketone
Comparison: (2-Bromo-3-nitrophenyl) phenyl ketone is unique due to the specific positioning of the bromine and nitro groups, which significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
42959-99-9 |
|---|---|
Formule moléculaire |
C13H8BrNO3 |
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
(2-bromo-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrNO3/c14-12-10(7-4-8-11(12)15(17)18)13(16)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
CXJKOOUMPLYFMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


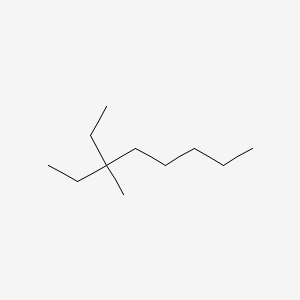
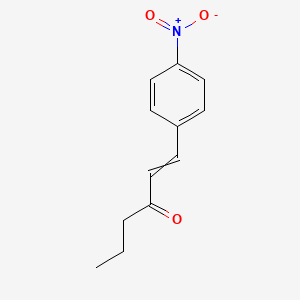
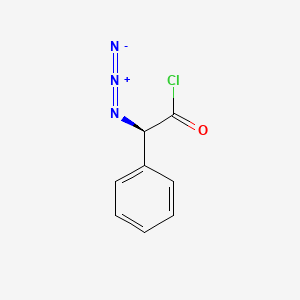

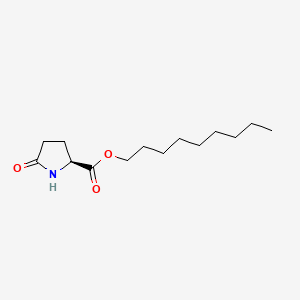
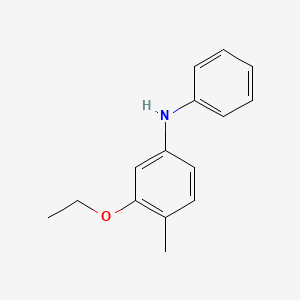
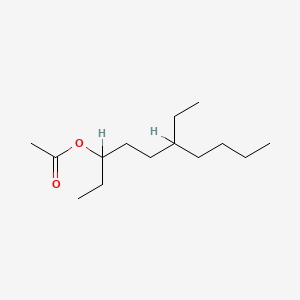
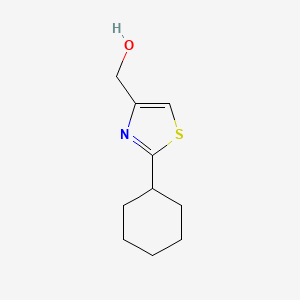

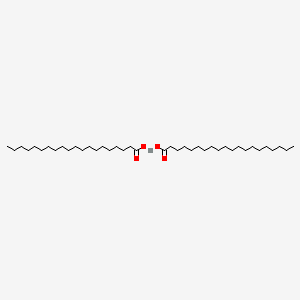
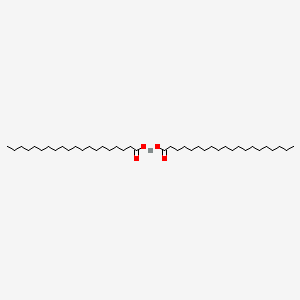

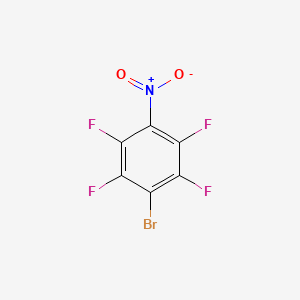
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
